[2-(aminomethyl)-2,3-dihydro-1H-inden-2-yl]methanol
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Overview
Description
[2-(aminomethyl)-2,3-dihydro-1H-inden-2-yl]methanol is an organic compound that features a unique structure combining an indane backbone with an aminomethyl and a hydroxymethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-(aminomethyl)-2,3-dihydro-1H-inden-2-yl]methanol typically involves the following steps:
Starting Material: The synthesis begins with indanone, which undergoes a series of reactions to introduce the aminomethyl and hydroxymethyl groups.
Aminomethylation: Indanone is reacted with formaldehyde and ammonia or an amine under acidic conditions to introduce the aminomethyl group.
Reduction: The resulting intermediate is then reduced using a suitable reducing agent such as sodium borohydride or lithium aluminum hydride to yield this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
[2-(aminomethyl)-2,3-dihydro-1H-inden-2-yl]methanol can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be further reduced to remove the hydroxyl group, forming a fully saturated indane derivative.
Substitution: The aminomethyl group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles such as halides, thiols, or amines under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of fully saturated indane derivatives.
Substitution: Formation of substituted indane derivatives with different functional groups.
Scientific Research Applications
Chemistry
In chemistry, [2-(aminomethyl)-2,3-dihydro-1H-inden-2-yl]methanol is used as a building block for the synthesis of more complex molecules
Biology and Medicine
In biology and medicine, this compound has potential applications as a precursor for the synthesis of pharmaceutical agents. Its structure is similar to that of certain bioactive molecules, making it a valuable starting material for drug development.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its reactivity allows for the creation of polymers and other advanced materials with specific properties.
Mechanism of Action
The mechanism of action of [2-(aminomethyl)-2,3-dihydro-1H-inden-2-yl]methanol depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The aminomethyl and hydroxymethyl groups can form hydrogen bonds and other interactions with target molecules, influencing their function.
Comparison with Similar Compounds
Similar Compounds
Indanone: The starting material for the synthesis of [2-(aminomethyl)-2,3-dihydro-1H-inden-2-yl]methanol.
Indane: A fully saturated derivative of indanone.
2-(aminomethyl)indane: A compound with a similar structure but lacking the hydroxymethyl group.
Uniqueness
The uniqueness of this compound lies in its combination of functional groups. The presence of both aminomethyl and hydroxymethyl groups allows for a wide range of chemical modifications and applications, making it a valuable compound in various fields of research and industry.
Properties
CAS No. |
663956-51-2 |
---|---|
Molecular Formula |
C11H15NO |
Molecular Weight |
177.2 |
Purity |
95 |
Origin of Product |
United States |
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